molecular formula C10H5FN2O3 B11885963 7-Fluoro-8-nitroquinoline-2-carbaldehyde

7-Fluoro-8-nitroquinoline-2-carbaldehyde

Katalognummer: B11885963
Molekulargewicht: 220.16 g/mol
InChI-Schlüssel: WYWAIVLKBULYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5FN2O3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives followed by nitration and formylation reactions. One common method includes the following steps:

    Fluorination: Introduction of a fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitration: Nitration of the fluorinated quinoline using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

    Formylation: Introduction of the formyl group at the 2-position using Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium dithionite.

    Substitution: Amines, thiols, or other nucleophiles under basic or neutral conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Fluoro-8-nitroquinoline-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antibacterial and antineoplastic agent due to the presence of the fluorine and nitro groups, which enhance biological activity.

    Industry: Utilized in the development of advanced materials, including liquid crystals and dyes .

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The presence of the nitro group allows for redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Fluoroquinoline-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.

    8-Nitroquinoline-2-carbaldehyde: Lacks the fluorine atom, affecting its chemical properties and applications.

    7-Fluoro-8-nitroquinoline:

Uniqueness

7-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both the fluorine and nitro groups, which confer enhanced reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C10H5FN2O3

Molekulargewicht

220.16 g/mol

IUPAC-Name

7-fluoro-8-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5FN2O3/c11-8-4-2-6-1-3-7(5-14)12-9(6)10(8)13(15)16/h1-5H

InChI-Schlüssel

WYWAIVLKBULYFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.